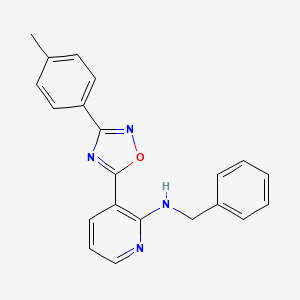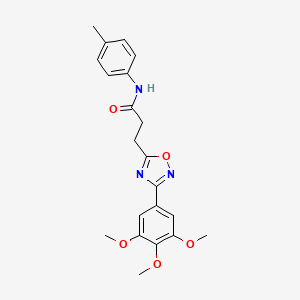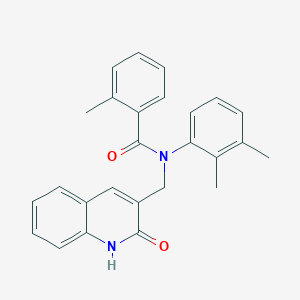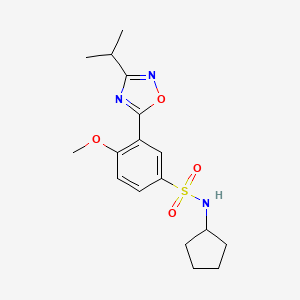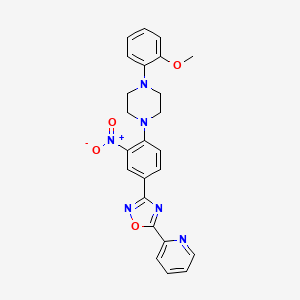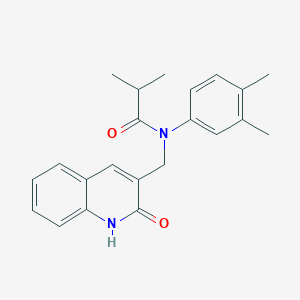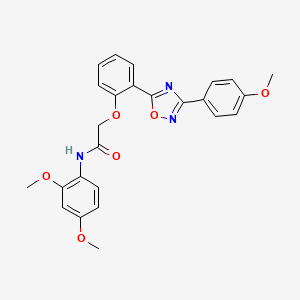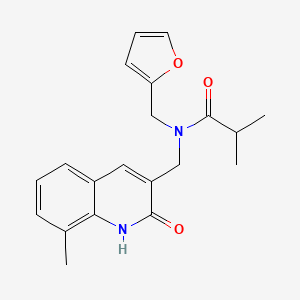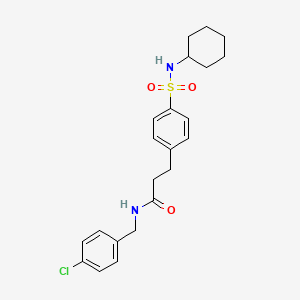
N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide, also known as CCSP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CCSP belongs to the class of sulfonamide compounds, which have been widely used in medicine due to their broad-spectrum antibacterial and antifungal properties. In recent years, CCSP has gained attention for its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. In
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide is not fully understood, but several studies have suggested that it acts through multiple pathways. This compound has been shown to activate the mitochondrial pathway of apoptosis by increasing the expression of pro-apoptotic proteins, such as Bax and caspase-3, and decreasing the expression of anti-apoptotic proteins, such as Bcl-2. This compound has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have reported that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have reported that this compound can inhibit tumor growth, reduce inflammation, and improve cognitive function in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide has several advantages and limitations for lab experiments. One advantage is that it has potent anti-cancer and anti-inflammatory activity, making it a promising therapeutic agent for the treatment of various diseases. Another advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that this compound has low solubility in aqueous solutions, which can make it difficult to administer in animal models. Another limitation is that the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for the research on N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of various cancers and inflammatory disorders in animal models and clinical trials. Another direction is to explore the mechanism of action of this compound and its interactions with other signaling pathways. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide involves the reaction of 4-chlorobenzylamine with 4-aminobenzenesulfonamide, followed by the addition of cyclohexylisocyanate and propionic anhydride. The resulting product is then purified using column chromatography to obtain this compound in high purity. This synthesis method has been reported in several scientific publications and is considered to be a reliable and efficient method for the production of this compound.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. Several studies have reported that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt signaling pathway.
In addition to its anti-cancer activity, this compound has also been shown to have anti-inflammatory properties. Several studies have reported that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various tissues. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[4-(cyclohexylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S/c23-19-11-6-18(7-12-19)16-24-22(26)15-10-17-8-13-21(14-9-17)29(27,28)25-20-4-2-1-3-5-20/h6-9,11-14,20,25H,1-5,10,15-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUAXTHITMLRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

